![molecular formula C14H13BrN6OS B2614729 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide CAS No. 2034557-93-0](/img/structure/B2614729.png)
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide” is a compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives . These compounds have been synthesized and evaluated for their potential as antiviral and antimicrobial agents . They have also been studied for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . In another study, a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed and synthesized .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a [1,2,4]triazolo[4,3-a]pyrazine core . This core is often modified with different substituents to enhance the bioactivity of the compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution and cyclization . The specific reactions and conditions can vary depending on the desired substituents and the specific compound being synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on their specific structure and substituents . For example, one study reported a melting point of 191.9–197.3 °C for a specific compound .Aplicaciones Científicas De Investigación
Antimalarial Agent
The compound has potential as an antimalarial agent. A study found that [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment showed good antimalarial activity against Plasmodium falciparum .
Antifungal Agent
The compound has been found to exhibit excellent antifungal activities against various fungi, including Phyllosticta Pirina, Sclerotinia sclerotiorum, Rhizoctonia solanii, Fusarium oxysporum, Fusarium nivale, Aspergillus fumigatus and Candida albicans .
Anticancer Agent
The compound has shown potential as an anticancer agent. One study found that a derivative of the compound exhibited excellent anti-tumor activity against A549, MCF-7 and HeLa cancer cell lines .
Inhibitor of Enzymes
The compound has been found to act as an inhibitor of various enzymes, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 .
Treatment of Cardiovascular Disorders
The compound has been utilized in the treatment of cardiovascular disorders .
Treatment of Type 2 Diabetes
The compound has been used in the treatment of type 2 diabetes .
Treatment of Hyperproliferative Disorders
The compound has been used in the treatment of hyperproliferative disorders .
Applications in Material Sciences
These types of compounds have various applications in the material sciences fields as well .
Safety And Hazards
Direcciones Futuras
Future research on [1,2,4]triazolo[4,3-a]pyrazine derivatives could focus on further exploring their potential as antiviral and antimicrobial agents . Additionally, their inhibitory activities toward c-Met/VEGFR-2 kinases suggest potential applications in cancer treatment . Further studies could also explore the effects of different substituents on the bioactivity and properties of these compounds .
Propiedades
IUPAC Name |
4-bromo-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN6OS/c15-9-5-11(23-7-9)14(22)18-10-1-3-20(6-10)12-13-19-17-8-21(13)4-2-16-12/h2,4-5,7-8,10H,1,3,6H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMQALDJTJCZQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=CS2)Br)C3=NC=CN4C3=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.